

An In-depth Technical Guide to 3-Chloro-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-4-methoxybenzonitrile

Cat. No.: B022515

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, and safety information for **3-Chloro-4-methoxybenzonitrile**. The content is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Properties

3-Chloro-4-methoxybenzonitrile is an organic compound with the chemical formula C_8H_6ClNO .^{[1][2]} It presents as a colorless to light yellow solid or a white to light yellow crystalline powder with a faint odor similar to benzonitrile.^{[1][3]} The molecule consists of a benzene ring substituted with a chloro group, a methoxy group, and a cyano group.^[3] This combination of functional groups makes it a versatile intermediate in organic synthesis, particularly in the fields of medicine, pesticides, and dyes.^[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of **3-Chloro-4-methoxybenzonitrile**.

Property	Value	Source
Molecular Formula	C ₈ H ₆ CINO	[1] [2] [4]
Molecular Weight	167.59 g/mol	[2] [4]
Appearance	Colorless or light yellow solid	[1]
Melting Point	107-111 °C (lit.)	[1]
Boiling Point	285.4 °C at 760 mmHg	
Density	1.248 g/cm ³	
Solubility in Water	Insoluble	[1]
Solubility in Organic Solvents	Soluble in alcohols, ethers, and ketones	[1]
Flash Point	126.4 °C	
CAS Number	102151-33-7	[2] [4]

Reactivity and Synthesis

The reactivity of **3-Chloro-4-methoxybenzonitrile** is influenced by its functional groups. The nitrile group can undergo hydrolysis to form a carboxylic acid or be reduced to a primary amine. The aromatic ring, activated by the electron-withdrawing nitrile and chloro groups, is susceptible to nucleophilic substitution reactions. The presence of the chloro group also allows for participation in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

General Synthesis Protocol

A common method for the synthesis of benzonitriles from aryl halides involves a copper-catalyzed reaction with a nitrile source, such as formamide. The following is a general experimental procedure that can be adapted for the synthesis of **3-Chloro-4-methoxybenzonitrile** from the corresponding aryl halide.

Materials:

- Aryl halide (e.g., 3-chloro-4-methoxy-iodobenzene)
- Copper(I) iodide (CuI)
- Triphenylphosphine (PPh₃)
- Formamide
- Phosphorus oxychloride (POCl₃)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Diethyl ether
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a two-necked round-bottomed flask equipped with a condenser, add the aryl halide (1 mmol), CuI (20 mol%), and PPh₃ (20 mol%) in formamide (10 mL/mmol) under a nitrogen atmosphere at room temperature.
- Stir the mixture for 2–3 minutes at room temperature.
- Add POCl₃ (2 mmol) to the reaction mixture.
- Place the reaction flask in an oil bath and stir the mixture for 24 hours at 140 °C under a nitrogen atmosphere.
- After cooling to room temperature, add the resultant mixture to a saturated solution of NaHCO₃ (50 mL).
- Extract the aqueous layer with diethyl ether (3 x 15 mL).
- Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate).

- Confirm the product by GC-MS, ^1H NMR, and ^{13}C NMR spectroscopic analysis.[\[5\]](#)

Spectral Data

While specific spectral data for **3-Chloro-4-methoxybenzonitrile** is not readily available in the provided search results, general characteristics can be inferred from similar compounds.

- ^1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring, as well as a singlet for the methoxy group protons.
- ^{13}C NMR: The carbon NMR spectrum will display signals for the carbon atoms in the benzene ring, the nitrile carbon, and the methoxy carbon.
- IR Spectroscopy: The infrared spectrum should exhibit a characteristic strong absorption band for the nitrile ($\text{C}\equiv\text{N}$) stretching vibration.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

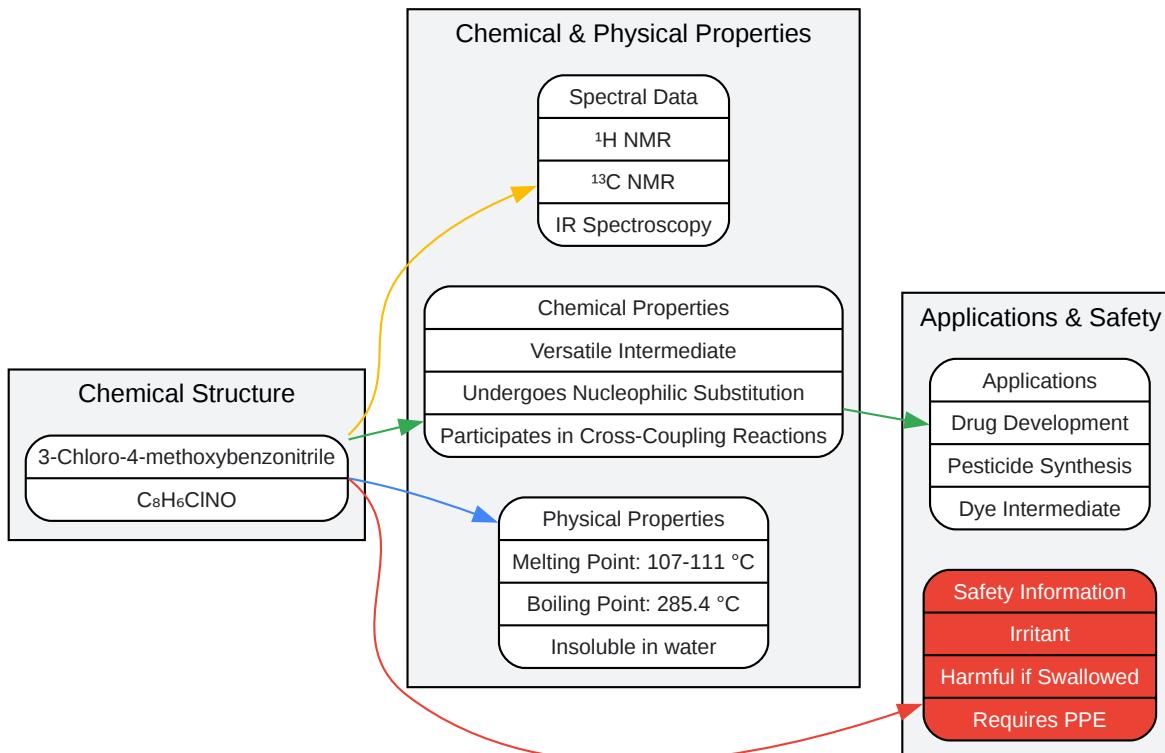
Safety and Handling

3-Chloro-4-methoxybenzonitrile is considered hazardous and should be handled with appropriate safety precautions.

Hazard Classifications:

- Acute Toxicity, Oral (Category 4)
- Skin Irritation (Category 2)[\[6\]](#)
- Eye Irritation (Category 2)[\[6\]](#)
- Skin Sensitization (Category 1)
- Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system[\[6\]](#)

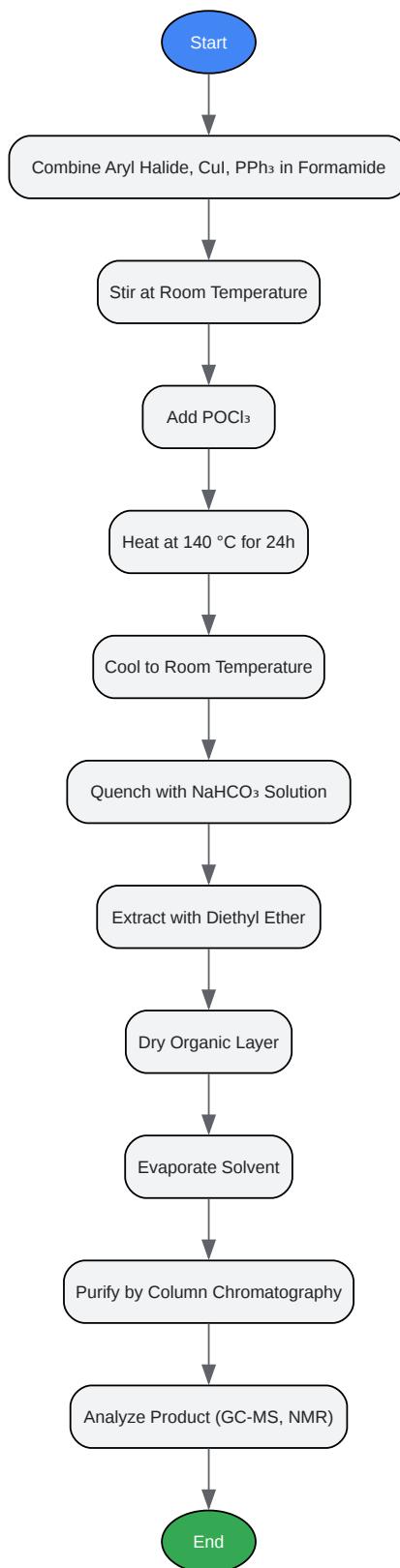
Hazard Statements:


- H302: Harmful if swallowed.
- H315: Causes skin irritation.[6]
- H317: May cause an allergic skin reaction.
- H319: Causes serious eye irritation.[6]
- H335: May cause respiratory irritation.[6]

Precautionary Measures:

- Avoid contact with skin, eyes, and clothing.[6]
- Avoid ingestion and inhalation.[6]
- Use in a well-ventilated area.[7]
- Wear suitable personal protective equipment, including chemical-resistant gloves, protective clothing, and eye/face protection.[1][6][7]
- Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents, acids, and bases.[7]
- Keep container tightly closed.[7]

Visualizations


Logical Relationships of 3-Chloro-4-methoxybenzonitrile

[Click to download full resolution via product page](#)

Caption: Logical relationships of **3-Chloro-4-methoxybenzonitrile**.

General Experimental Workflow for Nitrile Synthesis

[Click to download full resolution via product page](#)

Caption: General experimental workflow for nitrile synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. rsc.org [rsc.org]
- 6. biosynth.com [biosynth.com]
- 7. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chloro-4-methoxybenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b022515#3-chloro-4-methoxybenzonitrile-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com